molecular formula C12H13F3N2O4 B1323330 tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate CAS No. 579474-18-3

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

Cat. No.: B1323330
CAS No.: 579474-18-3
M. Wt: 306.24 g/mol
InChI Key: PHKCNXWTVZGKLM-UHFFFAOYSA-N
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Description

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate: is an organic compound that features a trifluoromethyl group, a nitro group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: Formation of 2-amino-4-(trifluoromethyl)phenylcarbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in the development of new materials and catalysts.

Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound’s unique structure makes it a candidate for drug development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • tert-Butyl (2-nitro-4-(trifluoromethoxy)phenyl)carbamate
  • tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)urea
  • tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)thiocarbamate

Uniqueness: The presence of both a nitro group and a trifluoromethyl group in tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate makes it unique. These functional groups impart distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and biological activity.

Biological Activity

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃F₃N₂O₄
  • Molecular Weight : 306.08 g/mol
  • CAS Number : 579474-18-3

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and may influence biological interactions, alongside a nitro group that can participate in redox reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group can increase binding affinity to certain enzymes or receptors, modulating their activity.
  • Redox Activity : The nitro group may undergo reduction, impacting the compound's reactivity and stability in biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Modulation of Enzyme Activity : It has been shown to influence the activity of various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .
  • Potential as a Drug Candidate : The unique combination of functional groups suggests potential applications in drug development, particularly as a modulator of ATP-binding cassette (ABC) transporters, which play a significant role in drug absorption and disposition.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound inhibits BCAT1 and BCAT2 with IC₅₀ values indicating significant potency against these targets. The inhibition was linked to structural characteristics that enhance binding interactions with the enzyme active sites .
  • Cellular Assays :
    • In cellular models, the compound exhibited selective cytotoxicity towards cancer cell lines, suggesting its potential utility in cancer therapy. The mechanism was hypothesized to involve interference with metabolic pathways critical for tumor growth .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicated favorable absorption characteristics and metabolic stability, making it a candidate for further development in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaIC₅₀ (BCAT1)IC₅₀ (BCAT2)Notes
This compoundC₁₂H₁₃F₃N₂O₄310 nM400 nMInhibitor of BCATs
BAY-069C₁₂H₁₂F₃N₂O₄1500 nM8300 nMSelective BCAT inhibitor with different scaffold

Properties

IUPAC Name

tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKCNXWTVZGKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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